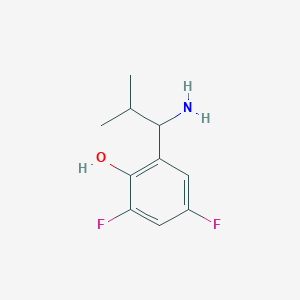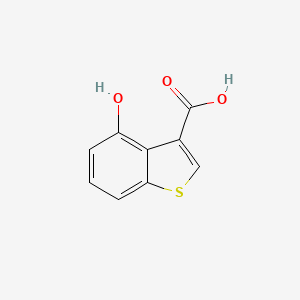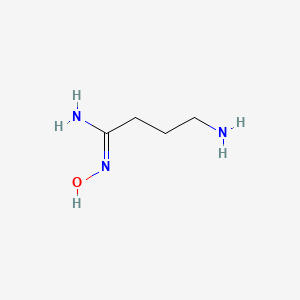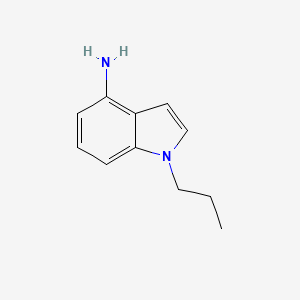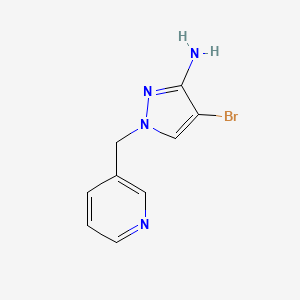
4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with pyridin-3-ylmethylamine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction but can include hydroxylated or reduced derivatives of the original compound.
Applications De Recherche Scientifique
4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of the pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds . This structural feature enhances its potential for specific interactions with biological targets and its utility in various research applications .
Propriétés
Numéro CAS |
1249212-62-1 |
|---|---|
Formule moléculaire |
C9H9BrN4 |
Poids moléculaire |
253.10 g/mol |
Nom IUPAC |
4-bromo-1-(pyridin-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-6-14(13-9(8)11)5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H2,11,13) |
Clé InChI |
NKODKXMPVSZLLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CN2C=C(C(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



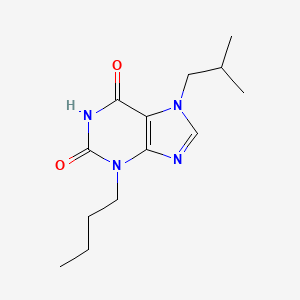
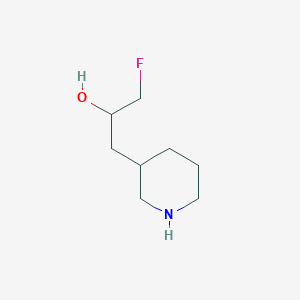

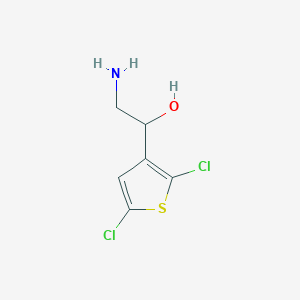
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15274665.png)
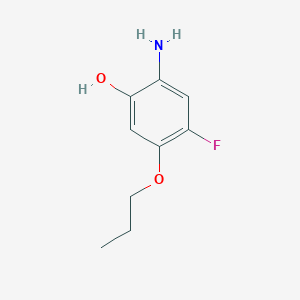
![1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B15274677.png)
